Nicotinic acid, tridecyl ester Nicotinic acid, tridecyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14010790
InChI: InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-22-19(21)18-14-13-15-20-17-18/h13-15,17H,2-12,16H2,1H3
SMILES:
Molecular Formula: C19H31NO2
Molecular Weight: 305.5 g/mol

Nicotinic acid, tridecyl ester

CAS No.:

Cat. No.: VC14010790

Molecular Formula: C19H31NO2

Molecular Weight: 305.5 g/mol

* For research use only. Not for human or veterinary use.

Nicotinic acid, tridecyl ester -

Specification

Molecular Formula C19H31NO2
Molecular Weight 305.5 g/mol
IUPAC Name tridecyl pyridine-3-carboxylate
Standard InChI InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-22-19(21)18-14-13-15-20-17-18/h13-15,17H,2-12,16H2,1H3
Standard InChI Key HAERFVYPQKXVPN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCOC(=O)C1=CN=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Nicotinic acid, tridecyl ester belongs to the class of nicotinic acid esters, characterized by a pyridine ring substituted with a carboxylate group esterified to a long-chain aliphatic alcohol. Key structural and molecular features include:

PropertyValueSource
Molecular formulaC₁₉H₃₁NO₂
Molecular weight305.4549 g/mol
IUPAC nameTridecyl pyridine-3-carboxylate
InChIKeyHAERFVYPQKXVPN-UHFFFAOYSA-N

The ester’s structure comprises a hydrophobic tridecyl chain linked to the hydrophilic nicotinic acid moiety, conferring amphiphilic behavior.

Synthesis and Industrial Production

Nicotinic acid, tridecyl ester is synthesized via esterification reactions. Key methodologies include:

Acid-Catalyzed Esterification

Nicotinic acid reacts with tridecyl alcohol in the presence of catalytic sulfuric acid or hydrochloric acid. This method typically yields moderate to high purity but requires stringent temperature control to avoid side reactions .

Acyl Chloride Route

Nicotinic acid chloride (C₆H₄ClNO₂) is reacted with tridecyl alcohol under anhydrous conditions. This approach minimizes hydrolysis and enhances yield, as demonstrated in analogous ester syntheses .

Reaction Scheme:
C6H4ClNO2+C13H27OHC19H31NO2+HCl\text{C}_6\text{H}_4\text{ClNO}_2 + \text{C}_{13}\text{H}_{27}\text{OH} \rightarrow \text{C}_{19}\text{H}_{31}\text{NO}_2 + \text{HCl}

Industrial Challenges

Large-scale production faces challenges such as:

  • Purification of long-chain esters due to high boiling points (>300°C) .

  • Environmental concerns linked to nitric acid oxidation byproducts (e.g., nitrous oxide) in precursor synthesis .

Physicochemical Properties

Experimental and computational data reveal the following properties:

PropertyValueMethodSource
Density~0.905 g/cm³ (estimated)Computational modeling
Boiling point>290°CGas chromatography
Retention index (RI)2327Non-polar GC column
SolubilityInsoluble in water; soluble in organic solvents (e.g., ether, chloroform)Empirical testing

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry (MS): Major fragments at m/z 305 (molecular ion), 184 (pyridine-3-carboxylate), and 123 (tridecyl chain) .

  • Infrared (IR) Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C–O ester linkage) .

Chromatographic Behavior

  • Gas Chromatography (GC): Elutes at 2327 RI on a 5% phenyl methyl siloxane column, programmed from 50°C to 290°C .

Research Gaps and Future Directions

  • Pharmacological Profiling: Evaluate bioactivity in models of oxidative stress or inflammation.

  • Green Synthesis: Develop catalytic methods to reduce N₂O emissions .

  • Structure-Activity Relationships: Compare with shorter-chain analogs (e.g., decyl nicotinate) .

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